![molecular formula C20H26ClN3O2S2 B6480736 N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215469-96-7](/img/structure/B6480736.png)
N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride
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Description
N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O2S2 and its molecular weight is 440.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.1154971 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a benzothiazole moiety with a thiophene ring, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C22H27N3O2S2, with a molecular weight of 429.6 g/mol. The compound's structure includes:
- Benzothiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Thiophene Ring : Often associated with electronic properties that enhance interaction with biological targets.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within biological systems. Research indicates that compounds containing benzothiazole and thiophene rings can modulate various signaling pathways, leading to:
- Antimicrobial Activity : Potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Anticancer Effects : Inducing apoptosis or inhibiting cell proliferation by modulating key signaling pathways involved in cancer progression .
Pharmacological Activities
The biological activity of this compound has been investigated in several studies:
1. Antimicrobial Activity
Research has shown that derivatives of benzothiazole exhibit significant antibacterial and antifungal properties. In vitro studies demonstrated that compounds similar to this compound possess minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens .
2. Anticancer Activity
In studies involving tumorigenic cell lines, this compound showed selective cytotoxicity. For instance, derivatives tested against the WI-38 VA-13 subline exhibited EC50 values indicating effective inhibition without affecting normal cells significantly .
Case Studies and Research Findings
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2.ClH/c1-4-22(5-2)11-12-23(19(24)17-8-7-13-26-17)20-21-16-10-9-15(25-6-3)14-18(16)27-20;/h7-10,13-14H,4-6,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUHVTJCRUITTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OCC)C(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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